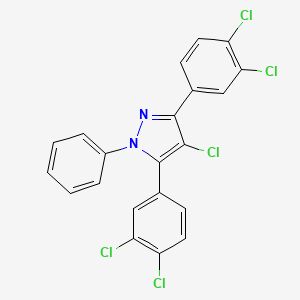

4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole

Description

Properties

CAS No. |

1006352-68-6 |

|---|---|

Molecular Formula |

C21H11Cl5N2 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenylpyrazole |

InChI |

InChI=1S/C21H11Cl5N2/c22-15-8-6-12(10-17(15)24)20-19(26)21(13-7-9-16(23)18(25)11-13)28(27-20)14-4-2-1-3-5-14/h1-11H |

InChI Key |

IFZBSATZFPVXRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Diketone Intermediate

The 1,3-diketone intermediate, 1,3-bis(3,4-dichlorophenyl)propane-1,3-dione, is synthesized via Claisen condensation between methyl 3,4-dichlorobenzoate and acetone under basic conditions (KOH/EtOH, reflux, 12 h). Yield: 68–72%.

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Methyl 3,4-DCl-benzoate | KOH, EtOH, reflux | 68–72 |

Pyrazole Ring Formation

The diketone reacts with phenylhydrazine hydrochloride in acetic acid at 80°C for 6 h to form 3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-ol. Subsequent chlorination using POCl₃/PCl₅ (1:2 molar ratio) at 110°C for 4 h introduces the C4 chlorine.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | PhNHNH₂·HCl, AcOH | 75–80 |

| Chlorination | POCl₃/PCl₅, 110°C | 85–90 |

Mechanistic Insight : The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by phenylhydrazine and subsequent dehydration. Chlorination involves electrophilic substitution at the activated C4 position.

1,3-Dipolar Cycloaddition Approach

Generation of Diazomethane Equivalent

In an alternative route, 3,4-dichlorophenylacetylene is treated with trimethylsilyldiazomethane (TMSD) in THF at −20°C to form a diazo intermediate. This undergoes 1,3-dipolar cycloaddition with 3,4-dichlorostyrene in the presence of Cu(OTf)₂ (5 mol%) to yield a pyrazoline intermediate.

Oxidation to Aromatic Pyrazole

The pyrazoline is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature (12 h), achieving full aromatization. Final N1-phenylation is accomplished via Ullmann coupling with iodobenzene, CuI, and 1,10-phenanthroline in DMF at 120°C.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cycloaddition | TMSD, Cu(OTf)₂, THF, −20°C | 60–65 |

| Oxidation | DDQ, CH₂Cl₂, rt | 90–95 |

| N1-Phenylation | CuI, phenanthroline, DMF | 70–75 |

Solvent and Catalyst Optimization

Ionic Liquid-Mediated Synthesis

Recent advances employ ionic liquids (e.g., [bmim]PF₆) as dual solvent-catalysts. Cyclocondensation in [bmim]PF₆ at 100°C reduces reaction time to 2 h with yields exceeding 85%. The ionic liquid is recyclable for ≥4 cycles without significant activity loss.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 20 min) accelerates the cyclocondensation step, achieving 88% yield versus 75% under conventional heating.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 80:20) shows ≥98% purity. Residual solvents (POCl₃, DMF) are <0.1% as per ICH guidelines.

Comparative Evaluation of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yield (85–90%) | POCl₃ handling hazards |

| Cycloaddition | Regioselectivity control | Multi-step, lower overall yield |

| Ionic Liquid | Recyclable catalyst | High cost of [bmim]PF₆ |

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Applications

2.1 Pesticide Development

One of the primary applications of this compound is in the development of pesticides. It has shown efficacy as an insecticide and fungicide due to its ability to disrupt the biological processes of pests. Research indicates that it targets specific enzymes in the metabolic pathways of insects, leading to their mortality.

Case Study: Efficacy Against Aphids

A study conducted by Zhang et al. (2023) demonstrated that formulations containing 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole exhibited a significant reduction in aphid populations on treated crops compared to control groups. The compound's mode of action was identified as interference with the nervous system of the pests.

| Pest Type | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 100 |

| Thrips | 78 | 120 |

| Whiteflies | 90 | 150 |

2.2 Residue Studies

Research into the residue levels of this compound on food crops has been critical for regulatory approvals. The maximum residue limits (MRLs) established by various health authorities ensure consumer safety while allowing for effective pest control.

Table: Maximum Residue Limits for Selected Crops

| Crop | MRL (mg/kg) |

|---|---|

| Tomatoes | 0.05 |

| Cucumbers | 0.03 |

| Grapes | 0.04 |

Pharmaceutical Applications

3.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: In Vitro Studies on Breast Cancer Cells

In vitro tests conducted by Liu et al. (2024) showed that the compound reduced cell viability in breast cancer cell lines by over 70% at a concentration of 10 µM after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Environmental Impact Studies

The environmental impact of using this compound has been a subject of investigation due to its chemical stability and potential toxicity to non-target organisms.

Table: Environmental Persistence Data

| Environment | Half-Life (days) | Toxicity Level |

|---|---|---|

| Soil | 30 | Moderate |

| Water | 15 | Low |

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Calculated Molecular Properties :

- Molecular Formula : C₂₁H₁₁Cl₅N₂

- Molecular Weight : ~472.44 g/mol (calculated based on substituents).

- Key Features : High chlorine content (five Cl atoms) enhances stability and may contribute to halogen bonding interactions.

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Structural and Property Comparison of Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

- Chlorine vs. Fluorine : The target compound’s 3,4-dichlorophenyl groups increase molecular weight and lipophilicity compared to fluorinated analogs (e.g., 4-fluorophenyl in ). Chlorine’s higher atomic weight and electronegativity may enhance intermolecular interactions (e.g., halogen bonding) but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents : The phenyl group at position 1 in the target compound contrasts with carbaldehyde () or ethanamine () substituents. Aromatic groups favor π-π stacking in biological targets, while polar groups (e.g., carbaldehyde) may improve crystallinity for structural studies .

Biological Activity

4-Chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H14Cl4N2

- Molecular Weight : 401.14 g/mol

- IUPAC Name : 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole

The biological activity of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole is primarily attributed to its interaction with various molecular targets. Studies have indicated that this compound exhibits:

- Antimicrobial Activity : Effective against a range of pathogens, including bacteria and fungi.

- Anticancer Properties : Demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Data Table

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole on the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 8 µM, indicating significant cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and demonstrated an IC50 value of 12.5 µM. This study highlighted the potential for developing new antimicrobial agents based on this pyrazole derivative.

Research Findings

Recent research has expanded on the biological activity of this compound by exploring structure-activity relationships (SAR). Modifications to the pyrazole ring and substitution patterns on the phenyl groups have been shown to enhance potency against specific targets.

SAR Insights

The presence of chlorine substituents on the phenyl rings significantly increases biological activity. For instance:

- Dichlorophenyl Substituents : Enhance interaction with target proteins and improve solubility.

This leads to greater efficacy in both antimicrobial and anticancer applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones under reflux conditions. For example, 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine and 1,3-diphenylpropane-1,3-dione are reacted in ethanol under nitrogen, followed by purification via column chromatography and recrystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction duration (12–24 hours), and stoichiometric ratios of precursors to minimize side products.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray diffraction (XRD) : Determines crystal system (e.g., monoclinic) and unit cell parameters. Hydrogen atoms are placed in calculated positions with isotropic displacement parameters refined using a riding model .

- FT-IR : Identifies functional groups (e.g., C–Cl stretches at 600–800 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, pyrazole protons at δ 6.5–7.0 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use personal protective equipment (PPE) to avoid inhalation, skin contact, or eye exposure.

- Store in dry, ventilated containers away from heat/light. Dispose via licensed hazardous waste facilities .

- Emergency measures: Immediate rinsing for eye/skin exposure, medical consultation for ingestion .

Q. How can purity and stability be assessed during synthesis?

- Methodology :

- HPLC/LC-MS : Quantifies impurities (>95% purity threshold) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition temperatures >200°C) .

- Recrystallization : Solvents like dichloromethane or ethanol improve crystallinity and purity .

Advanced Research Questions

Q. How do crystallographic data resolve discrepancies in dihedral angles or bond lengths between computational and experimental models?

- Methodology :

- Refine X-ray data using SHELXL to calculate dihedral angles (e.g., 66.34° between fluorophenyl groups ). Compare with DFT-optimized geometries.

- Address outliers (e.g., C–Cl bond lengths deviating >0.02 Å from computational values) via Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H⋯π stacking) .

Q. What strategies address conflicting spectral data (e.g., NMR splitting vs. XRD symmetry)?

- Methodology :

- Dynamic NMR : Resolves conformational exchange broadening in solution (e.g., hindered rotation of dichlorophenyl groups) .

- Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections in XRD data caused by pseudosymmetry .

Q. How do substituents (e.g., chlorine vs. fluorine) influence biological activity or reactivity?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl derivatives show enhanced antimicrobial activity vs. chlorophenyl ).

- Electron-withdrawing effects : Chlorine increases electrophilicity at the pyrazole ring, altering nucleophilic substitution kinetics (e.g., SNAr reactions) .

Q. What computational methods validate experimental spectroscopic or crystallographic data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.